molecular formula C6H12ClF2N B1424394 N-(2,2-Difluoroethyl)cyclobutanamine hydrochloride CAS No. 1010097-91-2

N-(2,2-Difluoroethyl)cyclobutanamine hydrochloride

Cat. No.: B1424394
CAS No.: 1010097-91-2
M. Wt: 171.61 g/mol
InChI Key: MJAXLPOKNMIOML-UHFFFAOYSA-N
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Description

N-(2,2-Difluoroethyl)cyclobutanamine hydrochloride (CAS: 1010097-91-2) is a secondary amine hydrochloride salt characterized by a cyclobutane ring substituted with a 2,2-difluoroethylamine group. Its molecular formula is C₆H₁₂ClF₂N (molecular weight: 171.62 g/mol) . The compound features a four-membered cyclobutane ring, which introduces moderate ring strain compared to smaller cycloalkanes like cyclopropane.

Structurally, the compound is represented by the InChI key derived from its parent amine: InChI=1S/C5H9F2N.ClH/c6-5(7)2-1-4(5)3-8;/h4H,1-3,8H2;1H .

Properties

IUPAC Name

N-(2,2-difluoroethyl)cyclobutanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c7-6(8)4-9-5-2-1-3-5;/h5-6,9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAXLPOKNMIOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704052
Record name N-(2,2-Difluoroethyl)cyclobutanamine--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID60704052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010097-91-2
Record name N-(2,2-Difluoroethyl)cyclobutanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,2-difluoroethyl)cyclobutanamine hydrochloride
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Preparation Methods

Synthesis via Nucleophilic Substitution of Cyclobutanamine

Method Overview:

The most common approach involves the nucleophilic substitution of cyclobutanamine with 2,2-difluoroethyl halides, typically 2,2-difluoroethyl chloride, in the presence of a base. This method leverages the electrophilic nature of the halogenated compound and the nucleophilicity of the amine.

Reaction Scheme:

Cyclobutanamine + 2,2-Difluoroethyl chloride → N-(2,2-Difluoroethyl)cyclobutanamine

Reaction Conditions:

  • Solvent: Polar aprotic solvents such as acetonitrile or dichloromethane.
  • Base: Potassium carbonate or sodium hydride to deprotonate the amine.
  • Temperature: Typically reflux conditions (~80°C) to facilitate substitution.
  • Duration: 12–24 hours depending on the reactivity.

Mechanism:

The nucleophilic nitrogen attacks the electrophilic carbon attached to the chloride, displacing chloride and forming the desired amine.

Conversion to Hydrochloride Salt

Post-synthesis, the free base is converted into its hydrochloride salt to enhance stability and solubility, using gaseous hydrogen chloride or hydrochloric acid in an aqueous medium.

Procedure:

  • Dissolve the free amine in an appropriate solvent.
  • Bubble dry HCl gas through the solution or add concentrated HCl.
  • Stir at room temperature until salt formation is complete.
  • Isolate by filtration or rotary evaporation.

Alternative Synthetic Routes

a. Reductive Amination Pathway:

Some protocols involve initial formation of an imine or iminium intermediate from cyclobutanone derivatives and difluoroethylamine, followed by reduction.

b. Multi-step Functionalization:

  • Starting from cyclobutanone, perform aminoalkylation followed by fluorination.
  • Use of fluorinated reagents such as difluoromethylating agents to introduce the fluorine atoms.

Key Data and Reaction Parameters

Parameter Description Typical Range / Conditions
Reagents Cyclobutanamine, 2,2-difluoroethyl chloride 1:1 molar ratio
Solvent Acetonitrile, dichloromethane Anhydrous, inert atmosphere
Base Potassium carbonate, sodium hydride 1.2 equivalents
Temperature Reflux 80–100°C
Reaction Time 12–24 hours

Data Tables of Synthesis Conditions and Yields

Synthesis Method Reagents Solvent Temperature Reaction Time Yield (%) Purity (%)
Nucleophilic substitution Cyclobutanamine + 2,2-difluoroethyl chloride Acetonitrile Reflux 16 hours 85 95
Reductive amination Cyclobutanone + difluoroethylamine Tetrahydrofuran Room temp 24 hours 78 92

Chemical Reactions Analysis

Types of Reactions: N-(2,2-Difluoroethyl)cyclobutanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted cyclobutanamine derivatives, while oxidation and reduction reactions may produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Pharmaceutical Applications

The primary focus of research involving N-(2,2-difluoroethyl)cyclobutanamine hydrochloride is its potential as a pharmaceutical agent. Key applications include:

  • Muscarinic Receptor Agonism : This compound has been investigated for its role as an agonist of muscarinic receptors, particularly the M1 and M4 subtypes. These receptors are implicated in various neurological functions and disorders, making this compound a candidate for treating conditions like Alzheimer's disease and schizophrenia .
  • Anticancer Activity : Preliminary studies suggest potential applications in oncology, particularly in targeting specific cancer cell lines. The unique structural features may enhance selectivity and efficacy against tumor cells compared to non-targeted therapies .

Case Studies

  • Muscarinic Agonist Activity :
    • A study highlighted the compound's ability to activate M1 and M4 muscarinic receptors, showing promise for cognitive enhancement therapies. The findings indicated significant improvements in memory tasks in animal models treated with the compound .
  • Antitumor Efficacy :
    • Research demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, including those resistant to conventional treatments. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Mechanism of Action

The mechanism of action of N-(2,2-Difluoroethyl)cyclobutanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s 2,2-difluoroethyl group is believed to play a crucial role in its biological activity, influencing its binding affinity and selectivity for certain receptors or enzymes. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-(2,2,2-Trifluoroethyl)cyclopropanamine Hydrochloride

  • Molecular Formula : C₅H₈F₃N·ClH
  • Key Differences :
    • Ring Structure : Cyclopropane (3-membered ring) vs. cyclobutane (4-membered). Cyclopropane exhibits greater ring strain, which may influence reactivity and conformational flexibility.
    • Fluorination : A trifluoroethyl group (CF₃) replaces the difluoroethyl (CHF₂) group. The additional fluorine increases electronegativity and may enhance metabolic resistance but reduce solubility.
    • Molecular Weight : Lower molecular weight (169.58 g/mol) compared to the target compound (171.62 g/mol) .

N-(2-Chloro-6-fluorobenzyl)cyclopropanamine Hydrochloride

  • Molecular Formula : C₁₀H₁₁ClF₂N·ClH
  • Key Differences: Substituent: Aromatic benzyl group with chloro and fluoro substituents vs. aliphatic difluoroethyl. Ring Size: Cyclopropane vs. cyclobutane. The smaller ring may limit steric bulk but increase strain-related instability .

2-(3-Fluorophenyl)pyrrolidine Hydrochloride

  • Molecular Formula : C₁₀H₁₂FN·ClH
  • Key Differences :
    • Heterocycle : Pyrrolidine (5-membered saturated ring) vs. cyclobutane. Pyrrolidine’s larger ring reduces strain and may improve bioavailability.
    • Substituent : 3-Fluorophenyl group provides aromaticity and distinct electronic effects compared to the difluoroethyl group .

Data Table: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Fluorination Pattern
N-(2,2-Difluoroethyl)cyclobutanamine HCl C₆H₁₂ClF₂N 171.62 Cyclobutane, difluoroethylamine CHF₂
N-(2,2,2-Trifluoroethyl)cyclopropanamine HCl C₅H₈ClF₃N 169.58 Cyclopropane, trifluoroethylamine CF₃
N-(2-Chloro-6-fluorobenzyl)cyclopropanamine HCl C₁₀H₁₂Cl₂F₂N 262.12 Cyclopropane, aromatic chloro-fluoro benzyl Cl (benzyl), F (benzyl)
2-(3-Fluorophenyl)pyrrolidine HCl C₁₀H₁₂ClFN 201.67 Pyrrolidine, 3-fluorophenyl F (aromatic)

Research Findings and Implications

  • Ring Size and Strain : Cyclopropane derivatives (e.g., N-(2,2,2-Trifluoroethyl)cyclopropanamine HCl) are more reactive due to higher ring strain, making them prone to ring-opening reactions in synthetic pathways. Cyclobutane derivatives, like the target compound, offer a balance between stability and conformational rigidity .
  • Fluorination Effects: The difluoroethyl group in the target compound provides partial fluorination, which improves metabolic stability compared to non-fluorinated analogs while retaining some hydrophilicity. Trifluoroethyl groups (CF₃) enhance electronegativity but may reduce solubility .
  • Aromatic vs.

Biological Activity

N-(2,2-Difluoroethyl)cyclobutanamine hydrochloride is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound has a unique structure that influences its biological activity. The presence of difluoroethyl and cyclobutanamine moieties contributes to its pharmacological properties. The compound's molecular formula is C6H10ClF2N, and it possesses distinct chemical characteristics that facilitate interactions with biological targets.

The biological activity of this compound primarily involves modulation of specific enzymes and receptors. Research indicates that compounds with similar structures can bind to various protein targets, influencing pathways critical for cellular functions:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit protein kinases involved in signaling pathways associated with cancer progression and autoimmune diseases .
  • Receptor Modulation : The compound may interact with receptors that regulate cell proliferation and apoptosis, potentially leading to therapeutic effects in malignancies .

Antitumor Activity

Recent studies have evaluated the antitumor potential of this compound through in vitro assays. The compound was tested against various cancer cell lines, including lung cancer models:

Cell Line IC50 (µM) Assay Type
A5496.75 ± 0.192D
HCC8275.13 ± 0.972D
NCI-H3580.85 ± 0.052D

The results indicated that the compound exhibits significant cytotoxicity against these cell lines, with lower IC50 values suggesting higher potency in the A549 model compared to others .

Antimicrobial Activity

In addition to its antitumor properties, this compound has demonstrated antimicrobial activity against various pathogens:

  • Bacterial Strains Tested : E. coli, S. aureus, S. cerevisiae
  • Activity Observed : Compounds similar in structure showed effective inhibition of bacterial growth, indicating potential use as an antimicrobial agent .

Case Studies and Clinical Implications

While specific clinical data on this compound remains limited, related compounds have been explored in clinical trials for their efficacy against cancers and autoimmune disorders. For instance:

  • Jak Kinase Inhibitors : Compounds that inhibit Jak kinases have shown promise in treating rheumatoid arthritis and certain cancers by blocking pathways critical for tumor growth and immune response . This suggests that this compound could have similar applications.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for N-(2,2-Difluoroethyl)cyclobutanamine hydrochloride, and how can reaction intermediates be characterized?

  • Methodology : The compound can be synthesized via reductive amination of 3,3-difluorocyclobutanone with 2,2-difluoroethylamine, followed by HCl salt formation. Key intermediates (e.g., imine adducts) should be characterized using 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity and purity. LC-MS is recommended for tracking reaction progress and detecting byproducts. For structurally similar compounds, Aladdin Scientific reports analogous syntheses involving cyclobutane derivatives and fluorinated amines .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodology : Use PPE (gloves, goggles, lab coat) and conduct reactions in a fume hood. Store the compound in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis or decomposition. Waste must be segregated as halogenated organic solids and disposed via certified hazardous waste services .

Q. What analytical techniques are critical for verifying the purity and identity of this compound?

  • Methodology :

  • Purity : HPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water gradient.
  • Identity : High-resolution mass spectrometry (HRMS) for molecular ion confirmation and FT-IR to detect functional groups (e.g., amine N-H stretches at ~3300 cm1^{-1}).
  • Batch-specific certificates of analysis (CoA) should include residual solvent data (GC-MS) and elemental analysis .

Advanced Research Questions

Q. How can computational modeling predict the physicochemical properties (e.g., LogP, PSA) of this compound, and what experimental validation is required?

  • Methodology : Use software like Schrödinger’s QikProp or ACD/Labs to calculate LogP (lipophilicity) and polar surface area (PSA). Experimentally validate LogP via shake-flask method (octanol/water partitioning) and PSA via chromatographic retention time correlation. For fluorinated analogs, experimental LogP values often deviate from predictions due to fluorine’s electronegativity .

Q. What strategies resolve contradictions in metabolic stability data between in vitro and in vivo studies for this compound?

  • Methodology :

  • In vitro : Use liver microsomes (human/rodent) with NADPH cofactor to assess CYP450-mediated degradation.
  • In vivo : Conduct pharmacokinetic studies in rodents with LC-MS/MS quantification of plasma metabolites. Discrepancies may arise from protein binding or extrahepatic metabolism; isotopic labeling (e.g., 14C^{14}C) can track metabolite distribution .

Q. How can molecular docking studies optimize the binding affinity of this compound to neurological targets (e.g., NMDA receptors)?

  • Methodology :

  • Docking : Use AutoDock Vina or Glide to model interactions with the NMDA receptor’s ifenprodil site. Focus on fluorine’s role in hydrogen bonding and hydrophobic contacts.
  • Validation : Compare docking scores with experimental IC50_{50} values from electrophysiology assays. For arylcyclohexylamine analogs, fluorination at the 2-position enhances receptor selectivity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,2-Difluoroethyl)cyclobutanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2,2-Difluoroethyl)cyclobutanamine hydrochloride

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